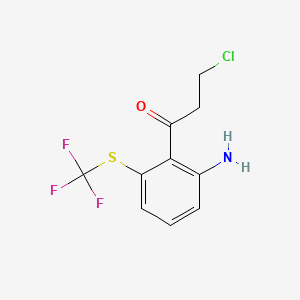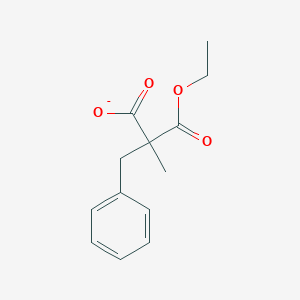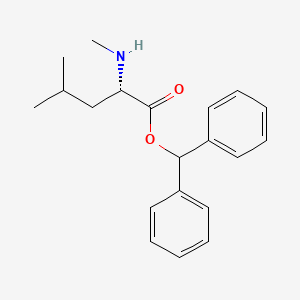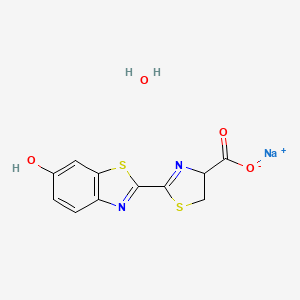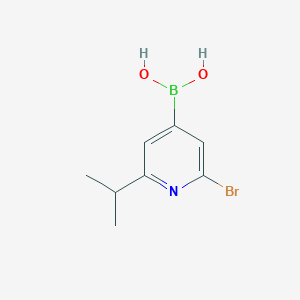
(R)-cyclopropyl(p-tolyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-cyclopropyl(p-tolyl)methanamine is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a p-tolyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclopropyl(p-tolyl)methanamine typically involves the reaction of cyclopropylmethylamine with p-tolualdehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-cyclopropyl(p-tolyl)methanamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-cyclopropyl(p-tolyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary amines.
Scientific Research Applications
®-cyclopropyl(p-tolyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-cyclopropyl(p-tolyl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can enhance the binding affinity of the compound to its target, while the p-tolyl group can influence the compound’s overall stability and reactivity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Phenyl(p-tolyl)methanamine: Similar in structure but with a phenyl group instead of a cyclopropyl group.
Cyclopropylmethylamine: Lacks the p-tolyl group, making it less complex.
p-Tolylmethanamine: Contains only the p-tolyl group without the cyclopropyl moiety.
Uniqueness
®-cyclopropyl(p-tolyl)methanamine is unique due to the presence of both the cyclopropyl and p-tolyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity and binding affinity, making it a valuable molecule in various research and industrial applications.
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(R)-cyclopropyl-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C11H15N/c1-8-2-4-9(5-3-8)11(12)10-6-7-10/h2-5,10-11H,6-7,12H2,1H3/t11-/m0/s1 |
InChI Key |
NDSBRDFZIHGLNI-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C2CC2)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


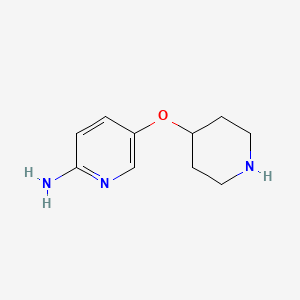
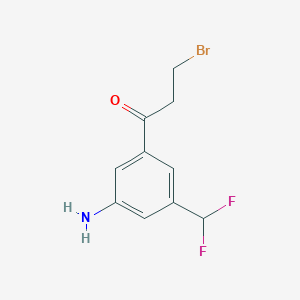
![Benzyl 3-[(Chlorosulfonyl)methyl]benzoate](/img/structure/B14072015.png)
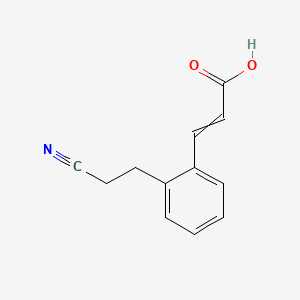
![2-(Piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride](/img/structure/B14072025.png)
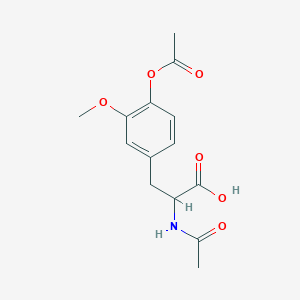
![[5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072042.png)
